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Cat. No.: B608000 Get Quote

Hydroxy-PEG1-acid, also known as HO-PEG1-COOH, is a heterobifunctional, monodisperse

polyethylene glycol (PEG) linker.[1][2][3] Comprising a single, discrete ethylene glycol unit, it is

one of the shortest hydrophilic spacers available for bioconjugation.[4][5] Its structure features

a terminal hydroxyl (-OH) group and a terminal carboxylic acid (-COOH) group, providing two

distinct chemical handles for sequential or orthogonal conjugation strategies.[2][3]

This linker has gained prominence in advanced drug development, particularly in the

engineering of Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras

(PROTACs).[4][5][6][7] Its primary function is to covalently connect two molecular entities, such

as an antibody and a cytotoxic payload, while imparting beneficial physicochemical properties

to the final conjugate.[8][9][10] The key advantages conferred by the PEG component include

enhanced water solubility, improved stability, and reduced immunogenicity.[8][11][12] As a non-

cleavable linker, it forms a stable connection between the conjugated molecules.[5]

Core Mechanism of Action
The mechanism of action of Hydroxy-PEG1-acid as a linker is rooted in the distinct reactivity

of its two terminal functional groups.

Carboxylic Acid Moiety: The Primary Conjugation Site
The carboxylic acid group is the primary site for conjugation to biomolecules, typically targeting

primary amines found in the lysine residues of proteins or antibodies.[2][10] The reaction does
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not proceed spontaneously; the carboxyl group must first be activated to form a more reactive

intermediate that is susceptible to nucleophilic attack by the amine.

The most common activation method involves the use of carbodiimides, such as 1-Ethyl-3-(3-

dimethylaminopropyl)carbodiimide (EDC), in conjunction with N-hydroxysuccinimide (NHS) or

its water-soluble analog, Sulfo-NHS.[10]

Activation: EDC reacts with the carboxylic acid to form a highly reactive O-acylisourea

intermediate.

Stabilization: This unstable intermediate readily reacts with NHS to form a more stable,

amine-reactive NHS ester. This two-step process is preferred as it improves reaction

efficiency and minimizes side reactions.[10]

Conjugation: The NHS ester robustly reacts with a primary amine on the target molecule

(e.g., an antibody) at a physiological pH (typically 7.2-8.0) to form a stable, covalent amide

bond.[10]

Hydroxyl Moiety: The Payload Attachment Site
The terminal hydroxyl group provides a secondary, orthogonal site for attaching another

molecule, often a therapeutic payload or a reporter molecule.[2] This group can be used in

various reactions, such as esterification or etherification, or it can be chemically modified to

introduce other functional groups for subsequent conjugation steps.[2] This bifunctional nature

allows for a controlled, stepwise synthesis of complex bioconjugates.

The PEG1 Spacer: Modulating Physicochemical
Properties
The single ethylene glycol unit acts as a short, flexible, and hydrophilic spacer.[8] Its role is

critical:

Solubility Enhancement: Many potent cytotoxic drugs used in ADCs are highly hydrophobic.

The inclusion of a hydrophilic PEG linker improves the overall aqueous solubility of the drug-

linker complex and the final ADC, which can prevent aggregation.[9][12][13]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 9 Tech Support

https://www.benchchem.com/pdf/Application_Note_Synthesis_of_Antibody_Drug_Conjugates_Using_a_Carboxyl_Terminated_PEG_Linker.pdf
https://www.benchchem.com/pdf/Application_Note_Synthesis_of_Antibody_Drug_Conjugates_Using_a_Carboxyl_Terminated_PEG_Linker.pdf
https://www.benchchem.com/pdf/Application_Note_Synthesis_of_Antibody_Drug_Conjugates_Using_a_Carboxyl_Terminated_PEG_Linker.pdf
https://www.biochempeg.com/product/OH-PEG-COOH.html
https://www.biochempeg.com/product/OH-PEG-COOH.html
https://chempep.com/peg-linkers/
https://adc.bocsci.com/resource/peg-linkers-in-antibody-drug-conjugates.html
https://www.benchchem.com/pdf/An_In_depth_Technical_Guide_to_Hydrophilic_PEG_Linkers_for_Protein_Modification.pdf
https://books.rsc.org/books/edited-volume/939/chapter/743922/The-Use-of-Uniform-PEG-Compounds-in-the-Design-of
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b608000?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Pharmacokinetic Improvement: PEGylation is a well-established strategy to increase the

hydrodynamic radius of molecules, which can reduce renal clearance and extend circulation

half-life.[12] While a single PEG unit has a modest effect compared to long-chain polymers, it

still contributes to favorable pharmacokinetic profiles.[11][14]

Spatial Separation: The linker provides physical separation between the two conjugated

molecules, which can minimize steric hindrance and help ensure that the biological activity of

each component is retained.[9]

Applications in Drug Development
Antibody-Drug Conjugates (ADCs)
In ADCs, linkers are a critical component connecting the targeting antibody to the cytotoxic

payload.[15][16] Hydroxy-PEG1-acid can be used to attach hydrophobic payloads to an

antibody, improving the ADC's solubility and stability.[10][17] The linker's stability ensures that

the cytotoxic drug remains attached to the antibody while in circulation, minimizing off-target

toxicity, and is only released after the ADC is internalized by the target cancer cell.[9][16]

PROTACs
PROTACs are chimeric molecules that induce the degradation of a target protein by recruiting

an E3 ubiquitin ligase.[4][18] A PROTAC consists of a ligand for the target protein and a ligand

for an E3 ligase, joined by a linker.[19] The length, flexibility, and composition of this linker are

crucial for enabling the formation of a stable and productive ternary complex between the

target protein and the E3 ligase.[18][19] Short PEG linkers, including PEG1, are frequently

used in PROTAC design to optimize the geometry of this complex and improve the molecule's

cell permeability and degradation efficiency.[4][19]

Quantitative Data Summary
Specific kinetic and yield data for the Hydroxy-PEG1-acid linker are not broadly published.

However, studies comparing different PEG linker lengths provide valuable insights into how

even small changes to the spacer can impact the final conjugate's properties. The following

table summarizes comparative data from studies on short-chain PEG linkers in ADCs.
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Parameter Linker Length System Observation Reference

Tumor Exposure

& Efficacy

2-4 PEG Units

vs. 8-24 PEG

Units

ADC on L540cy

Tumor

Xenografts

ADCs with 8-24

PEG units

showed

significantly

higher tumor-to-

plasma exposure

and 75-85%

tumor weight

reduction,

compared to 35-

45% for 2-4 unit

PEGs.

[11]

Cytotoxicity
4 kDa vs. 10 kDa

PEG

Affibody-MMAE

Conjugate

Longer PEG

linkers reduced

in vitro

cytotoxicity. The

4 kDa PEG

reduced activity

by ~6.5-fold and

the 10 kDa PEG

by ~22.5-fold

compared to a

non-PEGylated

version.

[11][14]

Circulation Half-

Life

4 kDa vs. 10 kDa

PEG

Affibody-MMAE

Conjugate

PEG linkers

significantly

extended half-

life. The 4 kDa

PEG resulted in

a 2.5-fold

extension, while

the 10 kDa PEG

led to an 11.2-

fold extension.

[14]
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Note: This data illustrates general principles. The optimal linker length is highly dependent on

the specific antibody, payload, and target.

Visualizations

Step 1: Carboxylic Acid Activation

Step 2: Amide Bond Formation
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Figure 1: Chemical reaction pathway for conjugating Hydroxy-PEG1-acid to an amine-
containing molecule.
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Figure 2: A generalized experimental workflow for synthesizing an Antibody-Drug Conjugate
(ADC).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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